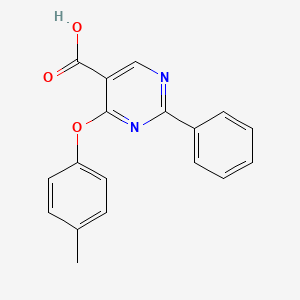

4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methylphenoxyacetic acid” is a chemical compound used in laboratory chemicals . It has a molecular formula of C9H10O3 and a molecular weight of 166.176 .

Molecular Structure Analysis

The molecular structure of “4-Methylphenoxyacetic acid” has been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .

Chemical Reactions Analysis

“4-Methylphenoxyacetic acid” has been observed to exhibit good electrophilic properties with a higher electrophilicity index compared to other compounds . The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule .

Physical And Chemical Properties Analysis

“4-Methylphenoxyacetic acid” is a slightly beige crystalline powder . The optimized molecular geometry and the fundamental vibrational frequencies of “4-Methylphenoxyacetic acid” have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .

Aplicaciones Científicas De Investigación

Herbicidal Activity

Phenoxyacetic acids and their derivatives, including 4MPA, have demonstrated excellent herbicidal properties. Researchers have optimized the molecular geometry and vibrational frequencies of 4MPA using density functional theory (DFT) methods. The theoretically predicted wavenumbers closely match experimental data. The band gap energy of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals charge transfer interactions within the molecule. Notably, 4-acetyl-phenoxyacetic acid (4APA) exhibits strong electrophilic properties, making it a promising herbicide candidate .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

4MPA serves as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. These compounds play a crucial role in inhibiting viral replication by targeting reverse transcriptase enzymes .

Suzuki–Miyaura Coupling

The boron reagents derived from 4MPA find applications in Suzuki–Miyaura coupling reactions. This versatile coupling method allows the formation of carbon-carbon bonds under mild conditions, making it valuable in organic synthesis .

Simultaneous Removal of Herbicides

Composite materials containing 4MPA have been investigated for the simultaneous removal of herbicides from aqueous solutions. Specifically, 4MPA contributes to the removal of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-DCPA). UV-Vis spectroscopy and partial least squares (PLS) methods aid in quantitative determination and simultaneous measurement of these herbicides .

Interaction with Auxin Receptors

Among the phenoxyacetic acid derivatives, 4APA stands out for its strong herbicidal activity. It interacts effectively with the auxin receptor TIR1, demonstrating a binding affinity of -8.56 kcal/mol. Understanding these interactions provides insights into herbicidal behavior .

Potential Agrochemical Applications

Given its herbicidal properties and structural similarity to natural auxins, 4MPA holds promise as an agrochemical. Researchers continue to explore its applications in weed management and crop production .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPQGWQGSCEPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)

![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)